![molecular formula C8H11N3O2 B2842831 3-(4-Formylpiperazin-1-yl)-3-oxopropanenitrile CAS No. 733030-87-0](/img/structure/B2842831.png)
3-(4-Formylpiperazin-1-yl)-3-oxopropanenitrile
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Overview
Description
The compound “1-Ethyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a pharmaceutical secondary standard and Certified Reference Material (CRM) used in pharma release testing and pharmaceutical research .
Synthesis Analysis
In a study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Molecular Structure Analysis
The molecular structure of “1-Ethyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” has an empirical formula of C17H18FN3O4 and a molecular weight of 347.34 .
Physical And Chemical Properties Analysis
The compound “1-Ethyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” has a molecular weight of 347.34 .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
- Indole Derivatives Synthesis : It's used in synthesizing new indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives, which show promising antimicrobial activities (Behbehani et al., 2011).
- Antidepressant Potential : Research on 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives shows potential for the treatment of depression due to its dual pharmacological profile (Martínez-Esparza et al., 2001).
Antimycobacterial Agents
- Antimycobacterial Activity : This compound is used in the synthesis of new potential antimycobacterial agents, exhibiting low toxicity and high efficacy against Mycobacterium tuberculosis (Patel et al., 2014).
Agricultural Applications
- Pesticide Metabolism : In the study of pesticides like fipronil, 3-(4-Formylpiperazin-1-yl)-3-oxopropanenitrile derivatives are examined for their transformation in aquatic ecosystems (Aajoud et al., 2003).
Tuberculostatic Activity
- Tuberculosis Treatment : Synthesized derivatives of this compound have been tested for their tuberculostatic activity, with promising results in inhibiting Mycobacterium tuberculosis (Foks et al., 2004).
Chemical Synthesis and Reactivity
- Versatile Organic Substrate : It acts as a versatile substrate for synthesizing various compounds with potential pharmaceutical applications (Liebscher & Jin, 1999).
Catalysis and Reaction Studies
- Catalytic Applications : The compound is used in catalyzing reactions like the Gewald reaction, demonstrating its utility in organic synthesis (Ma et al., 2012).
Cell Viability Assays
- Cell Viability Assessment : It's employed in tetrazolium-based assays to estimate cellular viability in drug screening protocols (Vistica et al., 1991).
Mechanism of Action
Target of Action
Similar compounds have been used in the treatment of tuberculosis, suggesting that it may target mycobacterium tuberculosis .
Mode of Action
It is likely that it interacts with its targets in a way that inhibits their function, leading to the death of the bacteria .
Biochemical Pathways
Given its potential anti-tubercular activity, it may affect pathways crucial for the survival and replication of mycobacterium tuberculosis .
Result of Action
If it does indeed target mycobacterium tuberculosis, the result of its action would likely be the inhibition of bacterial growth or death of the bacteria .
properties
IUPAC Name |
3-(4-formylpiperazin-1-yl)-3-oxopropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c9-2-1-8(13)11-5-3-10(7-12)4-6-11/h7H,1,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZJYOHCLWTKDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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